Cas no 2248345-01-7 (ethyl 2-(aminomethyl)spiro[3.3]heptane-2-carboxylate hydrochloride)

Ethyl 2-(aminomethyl)spiro[3.3]heptane-2-carboxylate hydrochloride is a spirocyclic compound featuring a rigid bicyclic structure, which enhances conformational stability and potential binding affinity in medicinal chemistry applications. The presence of both an ester and an amine functional group, the latter as a hydrochloride salt, improves solubility and reactivity, making it a versatile intermediate in organic synthesis. Its spiro[3.3]heptane core offers steric constraints that can influence selectivity in drug design. The hydrochloride form ensures better handling and storage stability. This compound is particularly useful in the development of pharmacologically active molecules, where its unique scaffold may contribute to improved metabolic stability and target engagement.
ethyl 2-(aminomethyl)spiro[3.3]heptane-2-carboxylate hydrochloride structure
2248345-01-7 structure
Product Name:ethyl 2-(aminomethyl)spiro[3.3]heptane-2-carboxylate hydrochloride
CAS No:2248345-01-7
MF:C11H20ClNO2
MW:233.7350025177
CID:5457808
Update Time:2025-05-21

ethyl 2-(aminomethyl)spiro[3.3]heptane-2-carboxylate hydrochloride Chemical and Physical Properties

Names and Identifiers

    • ethyl 2-(aminomethyl)spiro[3.3]heptane-2-carboxylate hydrochloride
    • Inchi: 1S/C11H19NO2.ClH/c1-2-14-9(13)11(8-12)6-10(7-11)4-3-5-10;/h2-8,12H2,1H3;1H
    • InChI Key: WXYLRZGMMVTEKQ-UHFFFAOYSA-N
    • SMILES: C(C1(CC2(CCC2)C1)CN)(=O)OCC.Cl

ethyl 2-(aminomethyl)spiro[3.3]heptane-2-carboxylate hydrochloride Pricemore >>

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Additional information on ethyl 2-(aminomethyl)spiro[3.3]heptane-2-carboxylate hydrochloride

Ethyl 2-(Aminomethyl)Spiro[3.3]Heptane-2-Carboxylate Hydrochloride: A Comprehensive Overview

Ethyl 2-(aminomethyl)spiro[3.3]heptane-2-carboxylate hydrochloride, with the CAS number 2248345-01-7, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of spiro compounds, which are characterized by the presence of two rings joined by a single atom, in this case, the nitrogen atom in the spiro[3.3]heptane system. The structure of this compound is unique, featuring an ethyl ester group attached to the spiro system and an amino methyl group, which adds to its chemical versatility and potential applications.

Recent studies have highlighted the importance of spiro compounds in drug design due to their ability to mimic complex biological molecules and interact with target receptors in a highly specific manner. Ethyl 2-(aminomethyl)spiro[3.3]heptane-2-carboxylate hydrochloride has been explored for its potential in various therapeutic areas, including central nervous system disorders and inflammation. The amino methyl group plays a crucial role in enhancing the compound's bioavailability and its ability to penetrate cellular membranes, making it a promising candidate for drug delivery systems.

The synthesis of ethyl 2-(aminomethyl)spiro[3.3]heptane-2-carboxylate hydrochloride involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have optimized the reaction conditions to achieve high yields and purity, ensuring that the compound meets the stringent requirements of pharmaceutical applications. The hydrochloride salt form is particularly advantageous as it enhances solubility in aqueous solutions, facilitating its use in formulations such as tablets, capsules, and injectables.

One of the most exciting developments involving this compound is its role in targeted drug delivery systems. By modifying the spiro system with functional groups that recognize specific biomarkers, scientists have demonstrated that ethyl 2-(aminomethyl)spiro[3.3]heptane-2-carboxylate hydrochloride can be directed to diseased tissues with high precision. This not only reduces systemic toxicity but also increases the efficacy of the drug, making it a valuable asset in personalized medicine.

Moreover, computational studies have provided insights into the molecular interactions of ethyl 2-(aminomethyl)spiro[3.3]heptane-2-carboxylate hydrochloride with various biological targets. Using advanced molecular modeling techniques, researchers have identified key residues on target proteins that are critical for binding affinity and selectivity. These findings have paved the way for further optimization of the compound's structure to enhance its therapeutic potential.

In conclusion, ethyl 2-(aminomethyl)spiro[3.3]heptane-2-carboxylate hydrochloride represents a cutting-edge advancement in organic chemistry and pharmacology. Its unique structure, combined with recent research findings, positions it as a promising candidate for developing innovative therapeutic agents. As research continues to uncover new applications and mechanisms of action, this compound is expected to play an increasingly important role in addressing unmet medical needs.

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